molecular formula C11H10F4O2 B3031268 Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate CAS No. 220530-99-4

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate

Cat. No. B3031268
CAS RN: 220530-99-4
M. Wt: 250.19 g/mol
InChI Key: MJXFXKXUCHALKY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate is an organic compound that contains a trifluoromethyl group . It is an α-fluorinated β-keto ester . Trifluoromethyl groups are commonly found in many pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Scientific Research Applications

Radical Trifluoromethylation

The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have opened up new possibilities for drug discovery and synthetic chemistry . Researchers explore this compound as a potential reagent for introducing trifluoromethyl groups into organic molecules.

Synthesis of 4-Deoxy-4-Fluoro-Muscarines

Ethyl fluoroacetate, a precursor to our compound, has been employed in the synthesis of 4-deoxy-4-fluoro-muscarines. These derivatives have relevance in medicinal chemistry and may exhibit interesting pharmacological properties .

Amination Reactions

The compound 2-fluoro-4-(trifluoromethyl)pyridine, which shares structural features with our target compound, acts as a reactant in the preparation of aminopyridines through amination reactions. These aminopyridines find applications in drug development and agrochemicals .

Catalytic Ligand for Regioselective Coupling

Our compound can serve as a catalytic ligand for regioselective preparation of tetramethylbiphenyls. Researchers have used it in the aerobic oxidative coupling of xylene catalyzed by palladium. This application has implications in materials science and catalysis .

Agrochemical and Pharmaceutical Industries

Trifluoromethylpyridines (TFMP) and their derivatives, including our compound, have been investigated for their potential in the agrochemical and pharmaceutical sectors. Their unique properties make them attractive candidates for designing novel pesticides and drug molecules .

Microencapsulation Processes

Ethyl fluoroacetate, a precursor to our compound, has been utilized in the development of an ammonolysis-based microencapsulation process. Such processes are relevant in controlled drug release and other encapsulation applications .

Future Directions

The future directions for research on Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate could include detailed studies on its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceuticals and agrochemicals could be explored, given the importance of trifluoromethyl groups in these areas .

properties

IUPAC Name

ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-2-17-10(16)5-7-3-4-8(6-9(7)12)11(13,14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXFXKXUCHALKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379009
Record name ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220530-99-4
Record name ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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